![molecular formula C17H14N2O4 B12611039 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid CAS No. 649774-21-0](/img/structure/B12611039.png)
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid is an organic compound with the molecular formula C17H14N2O4 It is characterized by the presence of a benzoic acid moiety linked to a phenoxyacetamido group, which in turn is substituted with a cyanomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-(Cyanomethyl)phenol: This can be achieved by the reaction of 4-hydroxybenzyl cyanide with appropriate reagents.
Formation of 2-[4-(Cyanomethyl)phenoxy]acetic acid: This involves the reaction of 4-(Cyanomethyl)phenol with chloroacetic acid under basic conditions.
Coupling with 3-Aminobenzoic acid: The final step involves the coupling of 2-[4-(Cyanomethyl)phenoxy]acetic acid with 3-aminobenzoic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The cyanomethyl group can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenoxyacetamido moiety can enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cyanomethyl)phenoxyacetic acid
- 3-Aminobenzoic acid
- 4-Hydroxybenzyl cyanide
Uniqueness
3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanomethyl group provides reactivity towards nucleophiles, while the phenoxyacetamido moiety enhances its binding affinity to biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
649774-21-0 |
|---|---|
Fórmula molecular |
C17H14N2O4 |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
3-[[2-[4-(cyanomethyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O4/c18-9-8-12-4-6-15(7-5-12)23-11-16(20)19-14-3-1-2-13(10-14)17(21)22/h1-7,10H,8,11H2,(H,19,20)(H,21,22) |
Clave InChI |
QNJNROOGSIQNOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


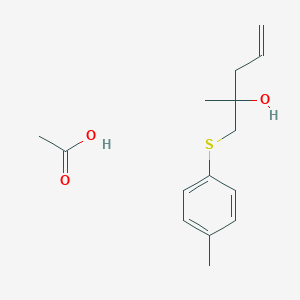
![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)
![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)
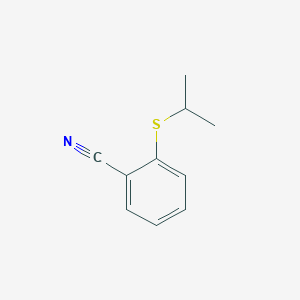

![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
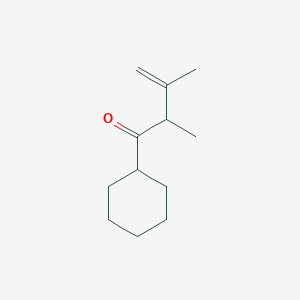

![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
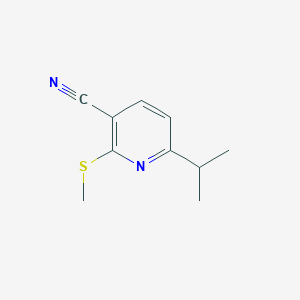
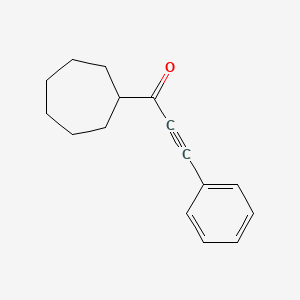
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
